molecular formula C8H8O3 B3418939 4-Methoxybenzoic acid CAS No. 1335-08-6

4-Methoxybenzoic acid

Cat. No.: B3418939
CAS No.: 1335-08-6
M. Wt: 152.15 g/mol
InChI Key: ZEYHEAKUIGZSGI-UHFFFAOYSA-N
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Description

4-methoxybenzoic acid is a methoxybenzoic acid substituted with a methoxy group at position C-4. It has a role as a plant metabolite. It is functionally related to a benzoic acid. It is a conjugate acid of a 4-methoxybenzoate.
This compound is a natural product found in Rhododendron dauricum, Aconitum forrestii, and other organisms with data available.
Anisic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Stevia rebaudiuna Leaf (part of).

Properties

IUPAC Name

4-methoxybenzoic acid
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InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
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InChI Key

ZEYHEAKUIGZSGI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
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Related CAS

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate)
Record name p-Anisic acid
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DSSTOX Substance ID

DTXSID4059205
Record name 4-Anisic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour
Record name p-Anisic acid
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Record name 4-Methoxybenzoic acid
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Solubility

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol)
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Vapor Pressure

0.0015 [mmHg]
Record name p-Anisic acid
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CAS No.

100-09-4, 1335-08-6
Record name 4-Methoxybenzoic acid
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Record name Benzoic acid, 4-methoxy-
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Record name P-ANISIC ACID
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Melting Point

185 °C
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Synthesis routes and methods I

Procedure details

To prepare 4-methoxybenzoic acid, 4-methoxybenzaldehyde (100 mg) was dissolved in DMF (10 mL), and OXONE (0.451 g) was added and stirred at room temperature for 3 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain 4-methoxybenzoic acid in 31% yield and 4-methoxyphenol formate in 58% yield after purification by silica gel column chromatography. 4-Methoxyphenyl Formate: 1H NMR (CDCl3, 300 MHz): δ8.26 (s, 1H), 7.03 (d, 2H, J=9.0), 6.89 (d, 2H,J=8.9), 3.78 (s, 3H); 13C NMR (CDCl3, 75 MHz): 8176.7, 170.5, 79.9, 74.3, 31.4, 30.4, 28.2, 24.8, 23.9, 22.4, 20.9, 13.9.
Quantity
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0.451 g
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10 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-methoxyacetophenone (11.5 g) was dissolved in 100 ml dioxane and freshly prepared NaOBr solution (as prepared below) was added dropwise, with constant stirring with a stir bar at room temperature. The NaOBr solution was prepared by dissolving 40 g of NaOH in 500 ml of water, cooling to 0° C. in an ice bath, and adding bromine (12.5 ml) dropwise while stirring with stir bar; bromine was added slowly so that the reaction mixture did not exceed 5° C. After overnight stirring of the 4-methoxyacetophenone, dioxane and NaOBr solution, the reaction mixture was diluted with water (200 ml). Since the reaction mixture was basic, the product, benzoic acid, was in water as its sodium salt. The resultant mixture was partitioned between ether and water. The ether layer was washed with dilute aqueous NaOH to extract any remaining product as Na salt. The aqueous layers were combined and acidified to pH 1 to precipitate the benzoic acid. The resulting acid was extracted with ether. The ether layer was washed with water a few times, dried with anhydrous MgSO4, and filtered. Rotary evaporation of the ether fraction afforded 4-methoxybenzoic acid (IV) in 85% yield.
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500 mL
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12.5 mL
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Synthesis routes and methods III

Procedure details

The product was prepared as a colorless, viscous oil (0.675 g, 71%) from 3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid (0.605 g, 1.5 mmol) and 4-methoxybenzoic acid, 6-aminohexyl ester (0.565 g, 2.25 mmol) using a procedure similar to step 3 of example 164; 1H NMR (400 MHz, DMSO-d6) 1.33-1.46 (m, 4H), 1.50-1.58 (m. 2H),1.65-1.73 (m, 2H), 3.10-3.15 (m, 2H), 3.22-3.30 (m, 4H), 3.80 (s, 3H), 4.21 (t, J=6.6,Hz, 2H), 4.44 (t, J=6.6 Hz, 1H), 6.99-7.03 (m, 2H), 7.45-7.52 (m, 4H), 7.57-7.61 (m, 2H), 7.69 (s, 2H), 7.85-7.91 (m, 4H), 8.56 (t, J=5.5 Hz, 1H); IR (film) 3350, 2940, 1710, 1640, 1605, 1540, 1510, 1275 cm−1; mass spectrum[(+)ESI], m/z 636 (M+H)+.
[Compound]
Name
oil
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
Quantity
0.605 g
Type
reactant
Reaction Step One
Name
4-methoxybenzoic acid, 6-aminohexyl ester
Quantity
0.565 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzoic acid
Reactant of Route 2
4-Methoxybenzoic acid
Reactant of Route 3
4-Methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methoxybenzoic acid

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